molecular formula C18H16Cl2O B3070471 (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1003745-56-9

(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B3070471
CAS No.: 1003745-56-9
M. Wt: 319.2 g/mol
InChI Key: QRZBTBQLRNCTRX-BJMVGYQFSA-N
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Description

(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS 1003745-56-9) is a synthetic chalcone derivative of high interest in medicinal and materials chemistry research. With a molecular formula of C18H16Cl2O and a molecular weight of 319.23 g/mol, this compound is characterized as a crystalline solid . Chalcones are recognized as key structural motifs in pharmacologically active molecules and serve as important synthons and biosynthetic precursors for various heterocyclic compounds . This compound is primarily valued for its potential biological activity. Research on analogous chalcone derivatives has demonstrated a wide spectrum of properties, including anti-leishmanial, anticancer, antimalarial, antimicrobial, and antitumor activities . The α,β-unsaturated ketone system is central to its function as an electron acceptor, making it and similar chalcones subjects of investigation in nonlinear optical (NLO) applications and material science . The product is offered with a minimum purity of 95% . Handling and Safety: This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. It requires careful handling as it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-11-15(19)8-9-17(16)20/h3-12H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZBTBQLRNCTRX-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,5-dichlorobenzaldehyde and 4-isopropylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or diols.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to alcohols.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products:

    Epoxides and diols: from oxidation.

    Alcohols: from reduction.

    Nitro, sulfonyl, or halogenated derivatives: from substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various chalcone derivatives with potential biological activities.

Biology and Medicine:

    Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

    Anticancer Research: Chalcone derivatives are studied for their potential anticancer activities due to their ability to inhibit cell proliferation and induce apoptosis.

Industry:

    Dye and Pigment Production: The compound and its derivatives are used in the synthesis of dyes and pigments for textile and printing industries.

Mechanism of Action

The biological activity of (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The compound may also interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Chalcone derivatives exhibit diverse dihedral angles between aromatic rings, which modulate their planarity and packing efficiency. Key comparisons include:

Compound Dihedral Angle (°) Key Substituents (A/B Rings) Disorder/Notes
(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 53.5 2,5-Cl₂ (A); isopropyl (B) Well-defined structure
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 7.14–56.26 4-F (A); H (B) Variable planarity
(2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one 38.2 3,4-Cl₂ (A); 2-OH (B) Hydrogen bonding via -OH
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one 49.8 2,4-Cl₂ (A); SMe (B) Sulfur-mediated packing

Key Observations :

  • Chlorine substituents increase steric bulk and electron-withdrawing effects compared to fluorine or methoxy groups.
  • The isopropyl group in the target compound introduces steric hindrance, reducing planarity but enhancing hydrophobic interactions .
  • Hydroxyl groups (e.g., in cardamonin) enable hydrogen bonding, improving solubility but reducing metabolic stability .

Electronic Properties and Reactivity

Density Functional Theory (DFT) studies highlight the impact of substituents on electronic properties:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Dipole Moment (Debye)
This compound -6.12 -2.45 3.67 4.98
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one -5.89 -2.12 3.77 5.21
(2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one -5.75 -1.98 3.77 3.54

Key Observations :

  • The dichlorophenyl group lowers HOMO energy, enhancing electrophilicity and reactivity in nucleophilic environments .
  • Methoxy substituents raise LUMO energy, reducing electron-accepting capacity compared to halogens .
  • The target compound’s dipole moment (4.98 D) suggests moderate polarity, balancing solubility and membrane permeability .

Key Observations :

  • Chlorine substituents enhance enzyme inhibition (e.g., COX-2) via hydrophobic interactions and electron withdrawal .
  • Bulky groups (e.g., isopropyl) improve target selectivity but may reduce binding affinity compared to smaller halogens .
  • Methoxy or hydroxyl groups improve solubility but often lower potency due to reduced electrophilicity .

Key Observations :

  • Chlorinated chalcones often require polar aprotic solvents (e.g., DMSO) for crystallization .
  • Steric hindrance from isopropyl groups can lead to lower yields compared to smaller substituents .

Biological Activity

The compound (2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16Cl2O\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{O}

This structure features a central prop-2-en-1-one moiety with two aromatic rings substituted with chlorine and isopropyl groups, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Table 1: Anticancer Activity of Chalcone Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Chalcone AMCF-712.5Apoptosis induction
Chalcone BHeLa15.0Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Effects

Chalcones are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The anti-inflammatory activity is attributed to the modulation of signaling pathways like NF-kB and MAPK .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial membranes and inhibit biofilm formation has been documented in several studies .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable study investigated the effects of chalcone derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner. Specifically, this compound showed promising results against lung cancer cells (A549), leading to further exploration in vivo .

Another case study focused on the anti-inflammatory effects of chalcones in animal models. The administration of these compounds resulted in a significant reduction in paw edema in rats induced by carrageenan, showcasing their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What spectroscopic methods are recommended to confirm the E-configuration and purity of this compound?

A combination of IR spectroscopy (to identify carbonyl stretching at ~1650–1700 cm⁻¹), ¹H NMR (to confirm the E-configuration via coupling constants, typically J = 12–16 Hz for trans-α,β-unsaturated ketones), and HR-MS (for molecular ion validation) is essential. Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated by bond angles and torsional parameters . For purity assessment, HPLC with UV detection at λmax (~300–350 nm) is recommended, with comparisons to theoretical λmax derived from TD-DFT calculations .

Q. What synthetic routes are effective for producing this chalcone derivative?

The Claisen-Schmidt condensation is the most reliable method:

  • React 2,5-dichloroacetophenone with 4-isopropylbenzaldehyde in ethanol under basic conditions (e.g., NaOH or KOH).
  • Monitor reaction progress via TLC (Rf ~0.5–0.7 in hexane:ethyl acetate 7:3).
  • Recrystallize the product from ethanol or methanol to achieve >95% purity .
  • Yield optimization (typically 70–85%) requires controlled temperature (60–70°C) and stoichiometric excess of the aldehyde .

Q. How can antimicrobial activity be evaluated for this compound?

Use agar well diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria:

  • Prepare compound solutions in DMSO (10–100 µg/mL).
  • Measure inhibition zones after 24-hour incubation at 37°C.
  • Compare with standard antibiotics (e.g., ampicillin) and include solvent controls. MIC values can be determined via broth microdilution .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

B3LYP/6-311++G(d,p) basis sets are optimal for calculating:

  • HOMO-LUMO energies to estimate bandgap (ΔE ≈ 4–5 eV for similar chalcones) and global reactivity descriptors (electrophilicity index ω = 2–3 eV) .

  • Ionization potential (I) and electron affinity (A) using Koopman’s theorem:

    I=EHOMO,A=ELUMO,μ=I+A2,η=IA2I = -E_{\text{HOMO}}, \quad A = -E_{\text{LUMO}}, \quad \mu = \frac{I + A}{2}, \quad \eta = \frac{I - A}{2}
  • TD-DFT simulations of UV-Vis spectra (λmax ~320–340 nm) validate experimental data .

Q. What crystallographic techniques resolve discrepancies between experimental and theoretical bond parameters?

  • Single-crystal XRD provides precise bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å) and dihedral angles (chlorophenyl vs. isopropylphenyl planes: ~10–20°). Compare with DFT-optimized geometries to identify deviations >0.05 Å, which may indicate solvent effects or crystal packing forces .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing structural stability .

Q. How do substituents (e.g., Cl, isopropyl) influence electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., Cl on phenyl rings) lower LUMO energy, enhancing electrophilicity and antimicrobial potency .
  • Steric effects from the isopropyl group reduce π-π stacking but improve lipophilicity (logP ~3–4), facilitating membrane penetration .
  • Comparative studies with methoxy or nitro analogs show substituent-dependent shifts in λmax (Δλ ~20–30 nm) and MIC values (2–4-fold differences) .

Q. How can molecular packing patterns be analyzed from crystal data?

  • Packing diagrams (e.g., viewed along the a-axis) reveal herringbone arrangements driven by C–H···O and halogen bonding.
  • Calculate packing coefficients (~0.70–0.75) to assess density.
  • Use Mercury software to visualize void volumes (<5% unit cell volume), indicating low solvent accessibility .

Methodological Considerations

  • Data Contradictions : Discrepancies in bond lengths (e.g., C–Cl experimental vs. DFT) may arise from basis set limitations. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy for halogens .
  • Sample Degradation : For bioassays, store solutions in amber vials at −20°C to prevent photodegradation. Monitor stability via HPLC every 24 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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